In scientific research, 3-Amino-4-methylpyridine serves primarily as a crucial building block, particularly in the synthesis of various pharmaceutical compounds. One notable example is its role as a key intermediate in synthesizing Nevirapine, a medication used in the treatment of HIV-1 infection. [, , , ]
The synthesis of 3-amino-4-methylpyridine can be achieved through several methods, primarily involving the reaction of 4-picoline derivatives with ammonia or other amine sources. One notable method involves the use of 4-picoline-3-boronic acid, ammonia, and a catalyst such as copper oxide in methanol. The reaction typically proceeds under mild conditions, yielding high purity and yield (up to 95%) after recrystallization from ethyl acetate .
The molecular structure of 3-amino-4-methylpyridine features:
3-Amino-4-methylpyridine participates in various chemical reactions typical of amino-pyridine compounds:
The mechanism by which 3-amino-4-methylpyridine exerts its effects largely depends on its application in biological systems or synthetic pathways:
3-Amino-4-methylpyridine has several significant applications:
3-Amino-4-methylpyridine is a monosubstituted pyridine derivative with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol. It belongs to the aminopyridine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing one nitrogen atom. Systematic nomenclature designates this compound as 4-methylpyridin-3-amine, reflecting the positions of the methyl (–CH₃) and amino (–NH₂) substituents relative to the ring nitrogen. Common synonyms include 3-amino-4-picoline and 4-methyl-3-pyridinamine, both widely used in chemical literature and commercial catalogs [2] [5].
The compound’s structural identity is unambiguously defined by standard molecular descriptors: The SMILES notation is Cc1ccncc1N
, while the InChIKey IBKMZYWDWWIWEL-UHFFFAOYSA-N
provides a unique digital identifier for database retrieval. Its CAS Registry Number (3430-27-1) facilitates unambiguous referencing across scientific and regulatory contexts [1] [5].
Table 1: Fundamental Chemical Identifiers of 3-Amino-4-methylpyridine
Property | Value/Descriptor |
---|---|
Systematic Name | 4-methylpyridin-3-amine |
Molecular Formula | C₆H₈N₂ |
Molecular Weight | 108.14 g/mol |
CAS Registry Number | 3430-27-1 |
SMILES Notation | Cc1ccncc1N |
InChIKey | IBKMZYWDWWIWEL-UHFFFAOYSA-N |
Common Synonyms | 3-amino-4-picoline; 4-methyl-3-pyridinamine |
The synthesis and application of 3-amino-4-methylpyridine evolved significantly in the late 20th century, driven by its role as a key intermediate in pharmaceutical manufacturing. Early synthetic routes, documented in the 1990s, relied on multi-step functionalization of 4-methylpyridine (γ-picoline), involving nitration, reduction, or halogenation sequences. These methods suffered from operational complexities, including harsh reaction conditions (e.g., use of dinitrogen pentoxide or trifluoroacetic anhydride), extended reaction times, and moderate yields, limiting industrial scalability [3] [6].
A pivotal advancement occurred with its identification as a critical precursor for nevirapine, a non-nucleoside reverse transcriptase inhibitor approved in 1996 for HIV/AIDS treatment. This application intensified research into efficient synthesis methods. By the early 2010s, patents disclosed catalytic amination approaches using 4-methylpyridine-3-boronic acid and inorganic ammonia sources. Notably, Jiangsu Zhongbang Pharma’s 2015 patent (CN104356057A) demonstrated a one-pot reaction catalyzed by copper or silver oxides, achieving yields exceeding 95% under mild conditions [3] [4]. This methodology addressed prior limitations, enabling cost-effective, large-scale production essential for meeting global antiretroviral drug demand [8].
The molecular structure of 3-amino-4-methylpyridine combines aromatic character with localized electronic effects from its substituents. X-ray crystallography and computational analyses confirm a planar pyridine ring, with the amino group (–NH₂) and methyl group (–CH₃) adjacent at positions 3 and 4, respectively. This proximity induces steric and electronic interactions that influence reactivity. The amino group donates electrons to the ring, enhancing basicity (predicted pKa ~6.83), while the methyl group exhibits weak electron-donating hyperconjugation [5] [7].
Density functional theory (DFT) studies reveal pronounced polarization due to the asymmetric substitution pattern. The dipole moment in the gas phase ranges from 2.8–3.2 Debye, increasing in polar solvents like methanol. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of ~4.8 eV, indicating moderate kinetic stability. The HOMO is localized primarily over the amino group and ring carbon atoms, while the LUMO encompasses the pyridinic nitrogen and adjacent carbon atoms. This electronic asymmetry underpins significant nonlinear optical (NLO) properties, with computed first hyperpolarizability (β) values suggesting potential in photonic materials [7].
Table 2: Computational Analysis of Electronic Properties
Property | Value (DFT/B3LYP/6-31G(d,p)) | Significance |
---|---|---|
Dipole Moment (μ) | 3.05 Debye | Molecular polarity |
HOMO Energy | -6.18 eV | Electron donation capacity |
LUMO Energy | -1.42 eV | Electron acceptance capacity |
HOMO-LUMO Gap | 4.76 eV | Kinetic stability indicator |
First Hyperpolarizability (β) | 8.7 × 10⁻³⁰ esu | Nonlinear optical response |
Natural Charge (N-amino) | -0.72 e | Site of protonation/basicity |
Solvent interactions further modulate electronic behavior. Time-dependent DFT (TD-DFT) predicts a solvent-dependent UV-Vis absorption maximum near 290 nm in methanol, attributed to a π→π* transition with intramolecular charge transfer character. Natural bond orbital (NBO) analysis confirms hyperconjugative stabilization between the amino lone pair and the ring’s π*-orbitals, contributing to the compound’s planarity and resonance characteristics [7]. These features collectively define its reactivity in pharmaceutical synthesis, such as electrophilic substitution at the ortho-position relative to the amino group during nevirapine synthesis [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9